molecular formula C14H13NO4S B1315969 Phenyl N-(methylsulfonyl)-N-phenylcarbamate CAS No. 886362-26-1

Phenyl N-(methylsulfonyl)-N-phenylcarbamate

Cat. No.: B1315969
CAS No.: 886362-26-1
M. Wt: 291.32 g/mol
InChI Key: RKHMJCRPZRAVRY-UHFFFAOYSA-N
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Description

Phenyl N-(methylsulfonyl)-N-phenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a phenyl group, a methylsulfonyl group, and a phenylcarbamate moiety

Mechanism of Action

Target of Action

Phenyl N-(methylsulfonyl)-N-phenylcarbamate primarily targets the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the conversion of arachidonic acid to inflammatory mediators . It is often upregulated in inflammatory conditions and certain types of cancer, making it a key target for anti-inflammatory and anticancer drugs .

Mode of Action

The compound interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation . By blocking this pathway, the compound can effectively reduce inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid cascade . Under normal conditions, the COX-2 enzyme converts arachidonic acid into prostaglandins. The inhibition of cox-2 by this compound prevents this conversion, thereby reducing the production of prostaglandins . This leads to a decrease in inflammation and pain, as prostaglandins are key mediators of these processes .

Pharmacokinetics

These compounds are generally well-absorbed and distributed throughout the body. They are metabolized primarily in the liver, and excreted via the kidneys . The bioavailability of these compounds can be influenced by factors such as formulation, dose, and individual patient characteristics .

Result of Action

The primary result of this compound’s action is a reduction in inflammation and pain . By inhibiting the COX-2 enzyme and preventing the production of prostaglandins, this compound can effectively reduce the symptoms of conditions characterized by inflammation and pain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its absorption and bioavailability . Additionally, factors such as temperature and humidity can impact the stability of the compound

Biochemical Analysis

Biochemical Properties

Phenyl N-(methylsulfonyl)-N-phenylcarbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . By inhibiting COX-2, this compound can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties. Additionally, this compound may interact with other proteins and receptors, modulating their activity and influencing various biochemical pathways.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting COX-2, this compound can alter the signaling pathways associated with inflammation and pain . This compound may also affect the expression of genes involved in the inflammatory response, leading to changes in the production of cytokines and other signaling molecules. Furthermore, this compound can impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects. Additionally, this compound may interact with other enzymes and receptors, modulating their activity and influencing various molecular pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its inhibitory effects on COX-2 over extended periods Degradation of this compound can occur under specific conditions, leading to a reduction in its efficacy

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anti-inflammatory and analgesic properties by inhibiting COX-2 . At higher doses, this compound may cause toxic or adverse effects, such as gastrointestinal irritation and renal toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing its therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound is metabolized primarily in the liver, where it undergoes biotransformation by enzymes such as cytochrome P450 . The metabolites of this compound may retain some of the parent compound’s activity or exhibit different pharmacological properties. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, facilitating its uptake and distribution within cells . Once inside the cells, this compound may bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in its mechanism of action. The subcellular localization of this compound is crucial for its efficacy and can influence its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl N-(methylsulfonyl)-N-phenylcarbamate typically involves the reaction of phenyl isocyanate with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. The general reaction scheme is as follows:

PhNCO+CH3SO2ClPhN(CO)SO2CH3\text{PhNCO} + \text{CH}_3\text{SO}_2\text{Cl} \rightarrow \text{PhN(CO)SO}_2\text{CH}_3 PhNCO+CH3​SO2​Cl→PhN(CO)SO2​CH3​

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Phenyl N-(methylsulfonyl)-N-phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfonyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted carbamates or sulfonamides.

Scientific Research Applications

Phenyl N-(methylsulfonyl)-N-phenylcarbamate has several applications in scientific research:

Comparison with Similar Compounds

Phenyl N-(methylsulfonyl)-N-phenylcarbamate can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific structural features that confer high selectivity and potency in its biological activities. The presence of both phenyl and methylsulfonyl groups enhances its interaction with molecular targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

phenyl N-methylsulfonyl-N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-20(17,18)15(12-8-4-2-5-9-12)14(16)19-13-10-6-3-7-11-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHMJCRPZRAVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(C1=CC=CC=C1)C(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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